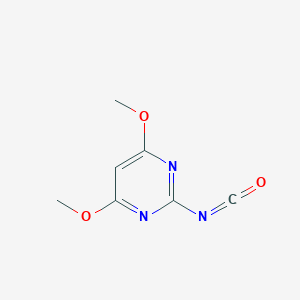
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a quinolone antibiotic and has been found to have antibacterial properties.
Wirkmechanismus
The mechanism of action of 7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects:
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been found to have antibacterial properties and has been studied for its potential use as an antibiotic. This compound has been shown to inhibit the growth of a wide range of gram-positive and gram-negative bacteria. It has also been found to have low toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in lab experiments is its antibacterial properties. This compound can be used to study the mechanisms of bacterial DNA gyrase and topoisomerase IV inhibition. However, one limitation is that this compound may not be effective against all bacterial strains and may have limited applications in certain research areas.
Zukünftige Richtungen
There are several future directions for the study of 7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. One potential direction is the study of its potential use in combination therapy with other antibiotics. Another direction is the study of its potential use in the treatment of bacterial biofilms. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved antibacterial properties.
Synthesemethoden
The synthesis of 7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves a multi-step process. The first step involves the reaction of 2,4-dichloro-5-fluoropyrimidine with cyclopropylamine to form 2-cyclopropylamino-4,5-difluoropyrimidine. This compound is then reacted with ethyl oxalyl chloride to form ethyl 2-cyclopropylamino-4,5-difluoro-6-oxo-1,6-dihydropyrimidine-3-carboxylate. The final step involves the reaction of this compound with 7-bromo-5-methyl-1,4-dihydroquinolin-4-one to form 7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been studied for its potential applications in scientific research. This compound has been found to have antibacterial properties and has been studied for its potential use as an antibiotic. It has also been studied for its potential use in the treatment of bacterial infections such as urinary tract infections, respiratory tract infections, and skin infections.
Eigenschaften
CAS-Nummer |
119916-34-6 |
|---|---|
Produktname |
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Molekularformel |
C14H11BrFNO3 |
Molekulargewicht |
340.14 g/mol |
IUPAC-Name |
7-bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H11BrFNO3/c1-6-11-10(4-9(15)12(6)16)17(7-2-3-7)5-8(13(11)18)14(19)20/h4-5,7H,2-3H2,1H3,(H,19,20) |
InChI-Schlüssel |
FMNWEXUSEYKPGZ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C1F)Br)N(C=C(C2=O)C(=O)O)C3CC3 |
Kanonische SMILES |
CC1=C2C(=CC(=C1F)Br)N(C=C(C2=O)C(=O)O)C3CC3 |
Synonyme |
7-BROMO-1-CYCLOPROPYL-6-FLUORO-5-METHYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



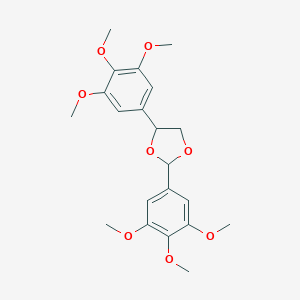
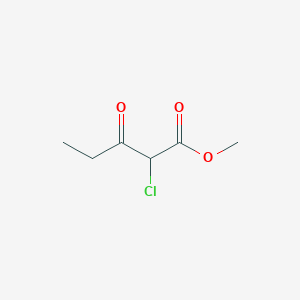
![(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B55833.png)
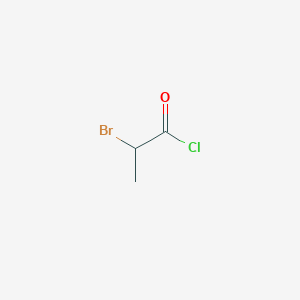
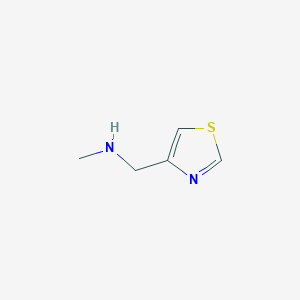
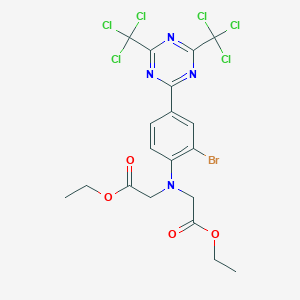
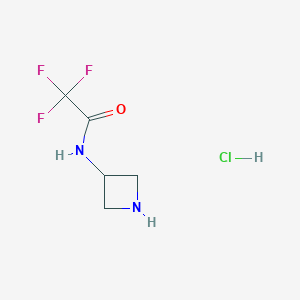
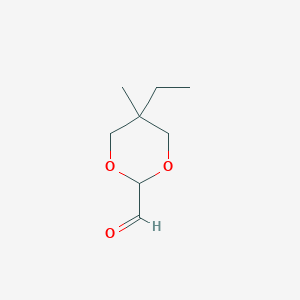
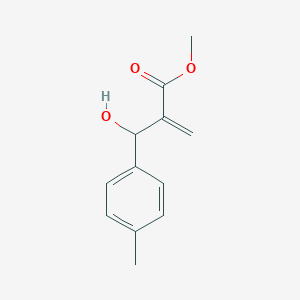
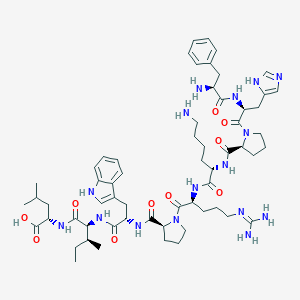
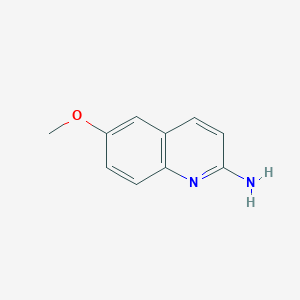
![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)

